molecular formula C7H10F2N2O B2468039 1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide CAS No. 2408959-66-8

1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide

Cat. No.: B2468039
CAS No.: 2408959-66-8
M. Wt: 176.167
InChI Key: NMBGJTGMEVVURP-UHFFFAOYSA-N
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Description

1,1-Difluoro-5-azaspiro[24]heptane-5-carboxamide is a synthetic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide typically involves the reaction of a suitable azaspiro compound with difluoromethylating agents. One common method includes the use of difluoromethylamine as a reagent under controlled conditions to introduce the difluoro group into the spirocyclic structure. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the difluoro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced spirocyclic amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The spirocyclic structure contributes to the compound’s stability and resistance to metabolic degradation, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride: A similar compound with a hydrochloride salt form, used in similar applications.

    5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 1,1-difluoro-: Another related compound with additional carboxylic acid groups, offering different reactivity and applications.

Uniqueness

1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide is unique due to its specific spirocyclic structure and the presence of the difluoro group, which imparts distinct chemical and biological properties. Its stability, reactivity, and potential for therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2O/c8-7(9)3-6(7)1-2-11(4-6)5(10)12/h1-4H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBGJTGMEVVURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC2(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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